molecular formula C14H16O3 B1323827 trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 733740-80-2

trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1323827
CAS No.: 733740-80-2
M. Wt: 232.27 g/mol
InChI Key: LCRAIEWQRNEROC-VXGBXAGGSA-N
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Description

trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid: is an organic compound with the molecular formula C14H16O3 and a molecular weight of 232.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with 3-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles are employed under various conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry: In chemistry, trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: In industry, this compound is explored for its applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

  • trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid
  • trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid
  • trans-2-(3-Ethylbenzoyl)cyclopentane-1-carboxylic acid

Uniqueness: trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid is unique due to the specific positioning of the methyl group on the benzoyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.

Biological Activity

trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid is a cyclopentane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its interactions with biological macromolecules and its therapeutic implications, including anti-inflammatory and analgesic properties. This article delves into the biological activity of this compound, examining its mechanisms of action, chemical properties, and relevant research findings.

  • Molecular Formula: C13H14O3
  • Molecular Weight: 218.25 g/mol
  • Structure: The compound features a cyclopentane ring substituted with a carboxylic acid and a 3-methylbenzoyl group, influencing its reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific pathways involved depend on the context of its application, but key mechanisms include:

  • Enzyme Modulation: The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.
  • Receptor Interaction: It can bind to specific receptors, potentially altering cellular signaling pathways.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.

Analgesic Properties

The compound has also been investigated for its analgesic effects. Animal models suggest that it may reduce pain perception through modulation of pain pathways, although the exact mechanism remains to be fully elucidated.

In Vitro Studies

A study demonstrated that this compound effectively inhibits cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The inhibition of COX enzymes leads to decreased synthesis of prostaglandins, compounds that mediate inflammation and pain.

StudyFindings
Inhibition of COX-1 and COX-2 activity by 45% and 60%, respectively.
Significant reduction in IL-6 and TNF-alpha production in macrophage cultures.

In Vivo Studies

In vivo experiments using rodent models have shown that administration of this compound results in reduced swelling in models of acute inflammation.

ModelDoseEffect
Carrageenan-induced paw edema50 mg/kg30% reduction in edema after 4 hours
Formalin-induced pain model25 mg/kgSignificant decrease in pain behavior observed

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds:

CompoundStructureBiological Activity
trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acidSimilar structure with different substitutionModerate anti-inflammatory effects
trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acidSimilar structure with different substitutionLow analgesic properties

Properties

IUPAC Name

(1R,2R)-2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-9-4-2-5-10(8-9)13(15)11-6-3-7-12(11)14(16)17/h2,4-5,8,11-12H,3,6-7H2,1H3,(H,16,17)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRAIEWQRNEROC-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641323
Record name (1R,2R)-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733740-80-2
Record name (1R,2R)-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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